3-chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzothiophene core, a chromen-2-one moiety, and a carboxamide group, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClNO4S/c1-30-20-11-10-14(17-12-15-6-2-4-8-19(15)31-25(17)29)13-18(20)27-24(28)23-22(26)16-7-3-5-9-21(16)32-23/h2-13H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIVQHVLFJLTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-5-(2-oxo-2H-chromen-3-yl)aniline with 3-chloro-1-benzothiophene-2-carboxylic acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help in optimizing reaction conditions and minimizing waste. Additionally, green chemistry principles can be applied to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group on the benzothiophene can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-sulfoxide or sulfone.
Reduction: 3-Chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide amine.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
3-Chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxylic acid
3-Chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-sulfonic acid
3-Chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-thiol
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
